molecular formula C16H16N2O B11794794 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11794794
M. Wt: 252.31 g/mol
InChI Key: WGFXGWGDGBUGQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction between indoline and a pyridine-based electrophile . The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole or pyridine derivatives.

Scientific Research Applications

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole and pyridine rings can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-one is unique due to the presence of both indole and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H16N2O/c1-2-15(19)13-7-8-16(17-11-13)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3

InChI Key

WGFXGWGDGBUGQF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C32

Origin of Product

United States

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